Antigen NY-CO-13 (103-111)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cellular tumor antigen p53
科学的研究の応用
Immunogenic Tumor Antigen Research
NY-ESO-1, a cancer-testis antigen related to Antigen NY-CO-13, is noted for its rapid transition from discovery to being a candidate for vaccines and immunotherapy, tested in over 30 clinical trials globally. Its ability to induce spontaneous antibody and T-cell responses in cancer patients is a notable characteristic. Research suggests that NY-ESO-1 could be beneficial in creating immune responses against various cancers (Gnjatic et al., 2006).
Epitope Identification for Vaccine Development
The identification of a pentadecamer epitope from NY-ESO-1, which can induce specific CD4+ T-cell responses, is a significant breakthrough. This epitope binds to a broad range of HLA-DR subtypes, indicating its potential as a highly promiscuous MHC II–restricted peptide suitable for a CD4+ stimulating vaccine for many patients. This epitope has been shown to induce CD4+ responses in cancer patients and might be instrumental in developing broadly applicable peptide vaccines for patients with NY-ESO-1–positive neoplasms (Neumann et al., 2004).
Immunogenicity and Clinical Outcomes of NY-ESO-1 Vaccines
The use of NY-ESO-1 with ISCOMATRIX adjuvant in vaccines has been shown to be safe and immunologically potent. Studies report high-titer antibody responses and circulating CD8(+) and CD4(+) T cells specific for a broad range of NY-ESO-1 epitopes, including previously unknown ones. An unplanned analysis suggests that vaccinated patients might have superior clinical outcomes compared to those treated with placebo or protein alone, highlighting the potential of NY-ESO-1 based vaccines in cancer treatment (Davis et al., 2004).
NY-ESO-1 and LAGE-1 Peptides in Cancer Immunotherapy
Research on LAGE-1 and NY-ESO-1, tumor-specific antigens, indicates their potential for cancer immunotherapy. Clinical trials using NY-ESO-1 peptides, proteins, recombinant poxviruses, and dendritic cells pulsed with peptides are in progress. The identification of a new LAGE-1 peptide presented by HLA-A68 tumors and recognized by cytolytic T lymphocytes showcases the possibility of using this peptide for antitumoral vaccination, offering a new avenue for targeted cancer immunotherapy (Sun et al., 2006).
特性
配列 |
YQGSYGFRL |
---|---|
ソース |
Homo sapiens (human) |
保存方法 |
Common storage 2-8℃, long time storage -20℃. |
同義語 |
P53_HUMAN Cellular tumor antigen p53 (Tumor suppressor p53) (Phosphoprotein p53) (Antigen NY-CO-13) (103-111) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。